

DREADD Agonist 21 (C21): In Vivo Metabolism and Clozapine Conversion

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Compound of Interest

Compound Name: DREADD agonist 21
dihydrochloride

Cat. No.: B10788805

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This guide addresses a critical question for researchers using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs): the in vivo metabolic fate of DREADD agonist 21 (C21) and whether it converts to clozapine. Understanding this is crucial for accurate interpretation of experimental results and avoiding confounding off-target effects.

Frequently Asked Questions (FAQs)

Q1: Does DREADD agonist 21 (C21) convert to clozapine in the body?

No, DREADD agonist 21 (C21) does not undergo metabolic conversion to clozapine in vivo.^[1] ^[2]^[3]^[4] C21 was specifically developed as an alternative to Clozapine-N-oxide (CNO) to circumvent the issue of bio-reconversion to clozapine, a known concern with CNO administration.^[1]^[4]

Q2: Why was the conversion of DREADD agonists to clozapine a concern?

Clozapine has its own distinct and potent pharmacological profile, acting on a variety of endogenous receptors, including dopaminergic, serotonergic, and muscarinic receptors.^[3] The unintended conversion of a DREADD agonist to clozapine could lead to off-target effects, making it difficult to attribute observed physiological or behavioral changes solely to the activation of the intended DREADD.

Q3: What evidence is there to show that C21 does not convert to clozapine?

Pharmacokinetic studies in animal models have demonstrated that following the administration of C21, there is no detectable formation of clozapine in either plasma or brain tissue.[1] These studies contrast with similar experiments using CNO, where significant levels of clozapine are detected after administration.[1][4]

Q4: Are there any other metabolites of C21 I should be aware of?

Current research indicates that C21 is a reliable alternative to CNO because it lacks active metabolites that could produce off-target effects.[2]

Troubleshooting Guide

Issue: I am observing unexpected behavioral or physiological effects in my control animals (not expressing DREADDs) after C21 administration.

While C21 does not convert to clozapine, it is essential to consider the following:

- Dose-dependent off-target effects: At high doses, C21 may interact with other G-protein coupled receptors.[2] It is crucial to use the lowest effective dose for DREADD activation to minimize potential off-target binding.
- Vehicle effects: Always include a vehicle-only control group to ensure the observed effects are not due to the solvent used to dissolve C21.
- Compound purity: Ensure the C21 used is of high purity to avoid contaminants that may have biological activity.

Experimental Data

The following table summarizes pharmacokinetic data from a key study investigating the *in vivo* concentrations of C21 and clozapine after C21 administration in mice.

Compound Administered	Dose (mg/kg, i.p.)	Time Post-Administration (min)	C21 Concentration (ng/mL)	Clozapine Concentration
C21	0.1, 1, and 10	30	Measurable levels in brain and plasma	Not Detected
CNO	0.3, 1, and 1.5	30	Not detected in brain	Detected in brain and plasma

Data adapted from Thompson et al. (2018).[\[1\]](#)

Key Experimental Protocol

The following provides a generalized methodology for assessing the *in vivo* conversion of DREADD agonists.

Objective: To determine the plasma and brain concentrations of C21 and potential metabolite clozapine following systemic administration.

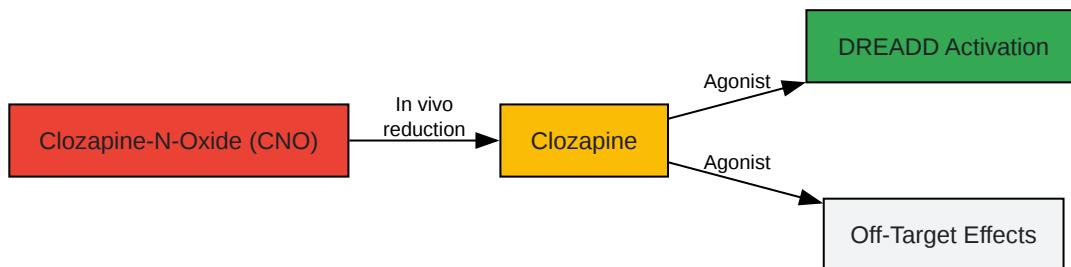
Methodology:

- Animal Model: Male C57BL/6J mice.
- Compound Administration: Intraperitoneal (i.p.) injection of C21 at various doses (e.g., 0.1, 1.0, 10 mg/kg). A separate group is administered CNO as a positive control for clozapine conversion.
- Sample Collection: At a specified time point post-injection (e.g., 30 minutes), blood and brain tissue are collected.
- Sample Preparation:
 - Blood is centrifuged to separate plasma.
 - Brain tissue is homogenized.

- Proteins in plasma and brain homogenates are precipitated using a solvent like acetonitrile.
- Samples are centrifuged, and the supernatant is collected.
- Analytical Method:
 - Quantification of C21 and clozapine is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific detection of each compound.
 - Standard curves for both C21 and clozapine are generated to accurately quantify their concentrations in the experimental samples.

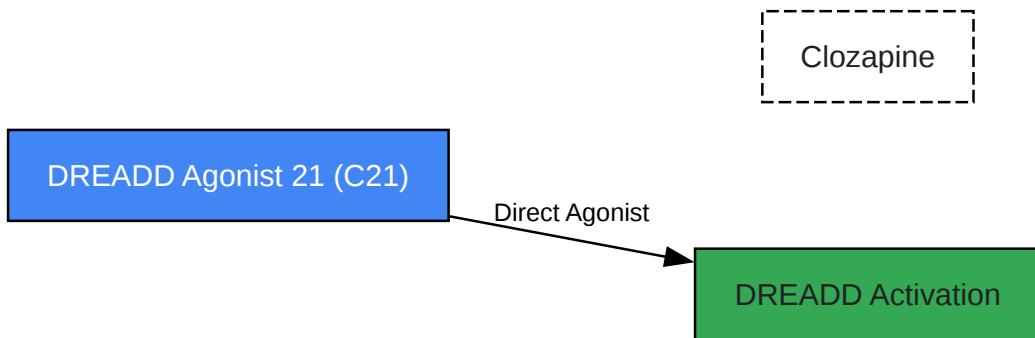
Visualizing Metabolic Pathways

The following diagrams illustrate the metabolic relationship, or lack thereof, between CNO, C21, and clozapine.



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Metabolic pathway of CNO to Clozapine.



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C21 does not convert to Clozapine in vivo.

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References

- 1. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 4. pubs.acs.org [pubs.acs.org]
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